cholesteryl diazoacetate cholesteryl diazoacetate
Brand Name: Vulcanchem
CAS No.: 106471-96-9
VCID: VC0217373
InChI:
SMILES:
Molecular Formula: C40H56O
Molecular Weight: 0

cholesteryl diazoacetate

CAS No.: 106471-96-9

Cat. No.: VC0217373

Molecular Formula: C40H56O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

cholesteryl diazoacetate - 106471-96-9

Specification

CAS No. 106471-96-9
Molecular Formula C40H56O
Molecular Weight 0

Introduction

Chemical Structure and Fundamental Properties

Cholesteryl diazoacetate is characterized by its cholesterol backbone with an attached diazoacetate functional group. The compound features the typical steroid four-ring structure of cholesterol with the diazoacetate moiety connected to the cholesterol molecule. This structural arrangement gives the compound its distinctive reactivity profile, particularly due to the diazo group which contains adjacent nitrogen atoms with a characteristic N₂ functionality.

The diazoacetate group represents the reactive center of the molecule, making this compound particularly valuable for photoaffinity labeling and other specialized biochemical applications. The specific arrangement of this functional group on the cholesterol backbone creates a molecule that maintains cholesterol's lipophilic characteristics while introducing chemical reactivity through the diazo component.

The compound's structure combines the membrane-integrating properties of cholesterol with the reactivity of diazo compounds, creating a molecular tool that can interact with membrane proteins while enabling chemical bonding upon appropriate activation. This dual functionality explains its utility in membrane protein research.

Applications in Biochemical Research

Photoaffinity Labeling

One of the most significant applications of cholesteryl diazoacetate is its use as a photoaffinity probe in biochemical studies. Photoaffinity labeling represents a powerful technique for studying molecular interactions, particularly protein-ligand or protein-lipid interactions. Cholesteryl diazoacetate has proven valuable in this context, especially for investigating membrane proteins.

A notable example comes from research published in Biochemistry, where researchers successfully used tritium-labeled cholesteryl diazoacetate ([³H]cholesteryl diazoacetate) to label all four subunits of the acetylcholine receptor in membrane vesicles isolated from Torpedo californica . This application demonstrates the compound's utility in studying protein-cholesterol interactions within biological membranes.

The photoaffinity labeling mechanism likely involves activation of the diazo group through UV irradiation, generating a highly reactive carbene intermediate. This reactive species can then form covalent bonds with nearby amino acid residues in proteins, effectively "capturing" the interaction between cholesterol and the protein of interest.

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

To better understand cholesteryl diazoacetate's properties and applications, it is helpful to compare it with related compounds. The table below presents a comparative analysis of cholesteryl diazoacetate and structurally related molecules:

CompoundFunctional GroupKey CharacteristicsPrimary Applications
Cholesteryl diazoacetateDiazoacetatePhotoactivatable; forms covalent bonds upon activationPhotoaffinity labeling; study of protein-cholesterol interactions
Cholesteryl acetateAcetateStable ester; non-reactive under physiological conditionsComponent in lipoproteins; model membrane studies; precursor in steroid synthesis
CholesterolHydroxylFundamental sterol; precursor for steroid hormonesMembrane component; regulator of membrane fluidity; precursor for bile acids and steroid hormones
Ethyl diazoacetateEthyl ester of diazoacetic acidSmaller, more water-soluble diazo compoundOrganic synthesis; cyclopropanation reactions

Cholesteryl acetate, a related compound, has been more extensively characterized. It is a normal human cholesteryl ester present in diverse fluids and organs and also found in foods. It has a molecular formula of C₂₉H₄₈O₂ and a molecular weight of 428.69. It appears as a white solid with a melting point of 112-114°C and specific optical rotation [α]²⁴/ᴅ -44° (c = 2 in chloroform) .

Analytical Characterization

Analytical techniques typically used for characterizing compounds like cholesteryl diazoacetate include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy to identify functional groups, particularly the characteristic bands of diazo compounds

  • Ultraviolet-Visible Spectroscopy to assess conjugated systems and determine absorption maxima

  • Chromatographic techniques for purity assessment

Current Research Trends and Future Perspectives

Research on cholesteryl diazoacetate appears focused primarily on its applications as a photoaffinity probe for studying cholesterol-protein interactions. The compound's ability to label all four subunits of the acetylcholine receptor suggests it could be valuable for investigating cholesterol binding sites on various membrane proteins.

Future research directions may include:

  • Development of improved synthetic methods for preparing cholesteryl diazoacetate with higher yields and purity

  • Application to a broader range of membrane proteins to identify common cholesterol binding motifs

  • Use in combination with modern proteomics approaches to map cholesterol interaction networks

  • Development of derivatives with enhanced stability or specificity for particular protein families

  • Investigation of potential applications beyond photoaffinity labeling, such as targeted drug delivery systems

Practical Considerations for Laboratory Use

When working with cholesteryl diazoacetate, several practical considerations should be taken into account:

  • The compound likely requires storage under controlled conditions, protected from light and moisture, similar to other diazo compounds

  • Due to the reactive nature of the diazo group, appropriate safety precautions should be taken during handling

  • For photoaffinity labeling applications, specific wavelengths of light are typically required for activation

  • Radiolabeled versions of the compound, such as [³H]cholesteryl diazoacetate, offer advantages for detection sensitivity but require appropriate radiological safety protocols

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